molecular formula C15H11ClFN5OS3 B11371969 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11371969
M. Wt: 427.9 g/mol
InChI Key: UCEULKQGRBXFRB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyrimidine core with various functional groups attached.
  • The structure can be represented as follows:

    5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide\text{this compound} This compound

  • This compound combines elements from different chemical classes, including pyrimidines, thiadiazoles, and benzyl derivatives.
  • It’s worth noting that the presence of sulfur atoms in the molecule suggests potential reactivity and biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general strategies:
      • One approach could involve the condensation of appropriate precursors to form the pyrimidine core, followed by selective functionalization.
      • Another method might involve coupling a 2-fluorobenzyl thiol with a 1,3,4-thiadiazole derivative.
    • Industrial production methods would likely involve scalable processes with optimized yields and safety considerations.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Substitution reactions: Given the presence of halogens (chlorine and fluorine), nucleophilic substitution reactions could occur.

        Oxidation and reduction: The sulfur atoms make it susceptible to redox chemistry.

        Amide hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • This compound’s potential applications span several fields:

        Medicinal Chemistry:

        Materials Science:

        Environmental Chemistry:

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. researchers would likely investigate its interactions with cellular components, signaling pathways, and potential targets.
  • Comparison with Similar Compounds

    • Similar compounds could include other pyrimidine derivatives, thiadiazoles, or benzyl-substituted molecules.
    • Highlighting its uniqueness would involve comparing its structure, reactivity, and potential applications to those of related compounds.

    Remember that this compound’s detailed study would require access to specialized databases, research articles, and experimental data.

    Properties

    Molecular Formula

    C15H11ClFN5OS3

    Molecular Weight

    427.9 g/mol

    IUPAC Name

    5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

    InChI

    InChI=1S/C15H11ClFN5OS3/c1-24-15-22-21-14(26-15)20-12(23)11-9(16)6-18-13(19-11)25-7-8-4-2-3-5-10(8)17/h2-6H,7H2,1H3,(H,20,21,23)

    InChI Key

    UCEULKQGRBXFRB-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

    Origin of Product

    United States

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